![molecular formula C10H14Cl4N2 B3159791 1-(2,3-Dichlorophenyl)piperazine dihydrochloride CAS No. 864512-47-0](/img/structure/B3159791.png)
1-(2,3-Dichlorophenyl)piperazine dihydrochloride
Overview
Description
1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP HCl, is an off-white solid . It is a precursor in the synthesis of potent drugs such as aripiprazole (AP) and is used as an antipsychotic drug for the treatment of schizophrenia .
Synthesis Analysis
The synthesis of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride can be achieved through two main methods . The first method involves cyclization with 2,3-dichlorphenamide bulk powder and two-(2-chloroethyl) amine hydrochlorate in different solvents . The second method involves condensation reactions with different halogeno-benzenes and piperazine .Molecular Structure Analysis
The molecular formula of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride is C10H12Cl2N2.2ClH, and it has a molecular weight of 304.04 . The linear formula is C10H12Cl2N2 · HCl .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2,3-Dichlorophenyl)piperazine dihydrochloride include cyclization and condensation reactions .Physical And Chemical Properties Analysis
1-(2,3-Dichlorophenyl)piperazine dihydrochloride is an off-white solid . It has a melting point of 243-247 °C .Scientific Research Applications
- Applications :
- Examples :
Neuropharmacology and Serotonin Receptors
Medicinal Chemistry and Drug Development
Synthetic Chemistry and Methodology
Mechanism of Action
Target of Action
1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP, is a compound that primarily targets the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
2,3-DCPP acts as a partial agonist of the dopamine D2 and D3 receptors . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP) . An agonist is a substance that initiates a physiological response when combined with a receptor.
Result of Action
The molecular and cellular effects of 2,3-DCPP’s action are likely to be related to its interaction with dopamine and potentially serotonin receptors. By acting as a partial agonist of these receptors, 2,3-DCPP may modulate neurotransmission in these systems, potentially influencing mood, cognition, and other physiological functions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGKHGFVDCZDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)piperazine dihydrochloride | |
CAS RN |
864512-47-0 | |
Record name | 1-(2,3-Dichlorophenyl)piperazine dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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